2-chloro-4-methyl-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide
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Overview
Description
2-chloro-4-methyl-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields such as medicine, agriculture, and environmental science. This compound is synthesized using a specific method that involves several steps.
Mechanism of Action
The mechanism of action of 2-chloro-4-methyl-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide involves the inhibition of specific enzymes or proteins that are involved in various cellular processes. For example, it has been found to inhibit the growth of cancer cells by targeting specific signaling pathways that are essential for their survival.
Biochemical and Physiological Effects:
Studies have shown that this compound can induce various biochemical and physiological effects in cells and organisms. These include changes in gene expression, cell cycle regulation, and apoptosis induction.
Advantages and Limitations for Lab Experiments
One advantage of using 2-chloro-4-methyl-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide in lab experiments is its high potency and specificity towards certain targets. However, its limitations include its potential toxicity and the need for further optimization to improve its pharmacokinetic properties.
Future Directions
There are several future directions for the research and development of 2-chloro-4-methyl-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide. These include the optimization of its pharmacokinetic properties, the identification of new targets for its activity, and the development of novel drug delivery systems to improve its efficacy and safety.
In conclusion, this compound is a promising chemical compound with potential applications in various fields. Its synthesis, mechanism of action, biological activities, and future directions for research have been discussed in this paper. Further studies are needed to fully understand its potential and limitations.
Synthesis Methods
The synthesis of 2-chloro-4-methyl-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide involves the reaction of 2-chloro-4-methylbenzoyl chloride with 3-(2-thienyl)-1,2,4-oxadiazol-5-amine in the presence of a base such as triethylamine. The resulting intermediate is then reacted with formaldehyde and hydrogen chloride to produce the final product.
Scientific Research Applications
2-chloro-4-methyl-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide has been found to exhibit various biological activities such as antimicrobial, antifungal, anti-inflammatory, and anticancer properties. It has been studied extensively for its potential use as a drug candidate in the treatment of various diseases.
properties
IUPAC Name |
2-chloro-4-methyl-N-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3O2S/c1-9-4-5-10(11(16)7-9)15(20)17-8-13-18-14(19-21-13)12-3-2-6-22-12/h2-7H,8H2,1H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEDRYMYWBFBNJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NCC2=NC(=NO2)C3=CC=CS3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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